5-(4-Methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole
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Overview
Description
5-(4-Methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxyphenyl group at position 5, a methylthio group at position 3, and a phenyl group at position 1. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 1-phenyl-3-methylthio-2-propen-1-one in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, its antidepressant-like effects are attributed to the selective inhibition of monoamine oxidase A (MAO-A), which leads to increased levels of monoamines such as serotonin in the brain. Additionally, the compound’s involvement in serotonergic and nitric oxide pathways further contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, 5-(4-Methoxyphenyl)-3-methylthio-1-phenyl-1H-pyrazole exhibits unique structural features, such as the presence of a methylthio group, which may contribute to its distinct chemical reactivity and biological activity. Its selective inhibition of MAO-A and involvement in multiple biochemical pathways highlight its potential as a versatile compound in scientific research .
Properties
CAS No. |
871110-15-5 |
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Molecular Formula |
C17H16N2OS |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3-methylsulfanyl-1-phenylpyrazole |
InChI |
InChI=1S/C17H16N2OS/c1-20-15-10-8-13(9-11-15)16-12-17(21-2)18-19(16)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
MZDJMWBCKPGBAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)SC |
Origin of Product |
United States |
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